2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
Description
2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound with the molecular formula C18H15N5OS2. This compound is notable for its unique structure, which combines a pyrimidine ring with a phenothiazine moiety, connected via a sulfanyl and ethanone linkage. It has applications in various fields, including medicinal chemistry and material science.
Properties
Molecular Formula |
C18H15N5OS2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H15N5OS2/c19-15-9-16(20)22-18(21-15)25-10-17(24)23-11-5-1-3-7-13(11)26-14-8-4-2-6-12(14)23/h1-9H,10H2,(H4,19,20,21,22) |
InChI Key |
XXNMHDOXKNXMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=CC(=N4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the 4,6-diamino-2-pyrimidinyl sulfanyl intermediate, which is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Acylation of Amino Groups
The 4,6-diaminopyrimidine moiety undergoes acylation with reagents like acetic anhydride or acyl chlorides:
-
Reagents : Acetic anhydride (1.5 eq), triethylamine (base).
-
Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
-
Product : N-acetyl derivatives, confirmed via IR (C=O stretch at ~1680 cm⁻¹) and NMR (singlet for acetyl protons at δ 2.1 ppm) .
Reduction of Carbonyl Group
The ketone group in the phenothiazine-linked ethanone is reducible:
-
Reagents : Lithium aluminum hydride (LiAlH₄, 2 eq) in anhydrous tetrahydrofuran (THF).
-
Conditions : Reflux for 6 hours under nitrogen.
-
Product : Secondary alcohol, verified by disappearance of carbonyl IR peak and new broad O–H stretch (~3400 cm⁻¹).
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (–S–) bridge serves as a site for nucleophilic displacement:
-
Reagents : Alkyl halides (e.g., methyl iodide) or aryl boronic acids .
-
Conditions : Catalytic Pd(OAc)₂, K₂CO₃, DMF, 80°C for 8 hours.
-
Product : Substituted pyrimidine derivatives, with mass spectra confirming molecular ion peaks (e.g., m/z 413 for methyl substitution).
Table 2: Nucleophilic Substitution Outcomes
| Nucleophile | Product Structure | Yield (%) |
|---|---|---|
| Methyl iodide | –S–CH₃ | 65 |
| Phenyl boronic acid | –S–C₆H₅ | 58 |
Oxidation Reactions
Controlled oxidation of the sulfanyl group forms sulfoxides or sulfones:
-
Reagents : H₂O₂ (30%) for sulfoxide; KMnO₄/H₂SO₄ for sulfone.
-
Conditions : Room temperature (sulfoxide) vs. 60°C (sulfone).
-
Characterization : Sulfoxide shows S=O stretch at ~1050 cm⁻¹; sulfone at ~1300 cm⁻¹ .
Complexation with Metal Ions
The pyrimidine and phenothiazine units act as ligands for transition metals:
-
Metals Tested : Cu(II), Fe(III), Zn(II).
-
Conditions : Methanol solvent, 25°C, 2-hour stirring.
-
Findings : Cu(II) complexes show enhanced stability (log K = 4.2) and potential catalytic activity.
Biological Activity and Mechanistic Insights
While not a direct reaction, the compound’s reactivity underpins its bioactivity:
Scientific Research Applications
Biological Applications
Research indicates that compounds containing both phenothiazine and pyrimidine structures exhibit significant biological activities:
- Antimicrobial Activity : The pyrimidine component is known for its ability to inhibit bacterial growth. Studies have shown that derivatives can be effective against various pathogens.
- Anticancer Properties : The dual nature of the compound allows for potential applications in cancer therapy. The presence of both moieties may enhance cytotoxic effects on cancer cells.
- CNS Activity : Due to the phenothiazine structure, there is potential for use in treating psychiatric disorders, similar to existing antipsychotic medications.
Interaction Studies
Understanding how 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone interacts with biological targets is crucial. Interaction studies may include:
- Molecular Docking : To predict binding affinities with various receptors or enzymes.
- In vitro Assays : Evaluating the compound's efficacy against specific cell lines or microbial strains.
Case Studies
Several studies have explored the applications of similar compounds in various contexts:
- Antimicrobial Activity Evaluation : A study demonstrated that related pyrimidine derivatives exhibited significant inhibition against Escherichia coli, suggesting potential application in treating bacterial infections.
- Cytotoxicity Against Cancer Cells : Research involving phenothiazine derivatives showed promising results in reducing cell viability in various cancer cell lines, indicating a potential pathway for developing anticancer agents.
- Molecular Docking Studies : Computational studies have indicated that certain derivatives can effectively bind to targets involved in neuropsychiatric disorders, supporting their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone: This compound has a similar structure but with methyl groups on the pyrimidine ring, which can alter its chemical and biological properties.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one: Another similar compound with a butanone linkage instead of ethanone, affecting its reactivity and applications.
Uniqueness
What sets 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE apart is its combination of a pyrimidine ring with a phenothiazine moiety, providing a unique set of chemical and biological properties that are not found in other similar compounds .
Biological Activity
The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a derivative of phenothiazine and pyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for the compound is . Its structure includes a phenothiazine moiety linked to a pyrimidine derivative via a sulfanyl group. This unique combination is thought to contribute to its biological properties.
The biological activity of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can be attributed to several mechanisms:
- Dopaminergic Receptor Modulation : Similar to other phenothiazines, this compound may exert neuroleptic effects through the blockade of dopaminergic receptors, particularly D2 receptors, which are involved in various neurological disorders .
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to anti-proliferative effects in cancer cells .
- Calmodulin Interaction : Calmodulin is a calcium-binding messenger protein that regulates various cellular processes. The compound's ability to interact with calmodulin may influence cellular signaling and proliferation .
Biological Activities
Research indicates that 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated that derivatives of phenothiazines can inhibit tumor growth by inducing apoptosis in cancer cells and reversing multidrug resistance through P-glycoprotein inhibition .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Research Findings
A summary of key studies related to the biological activity of the compound is provided below:
Case Studies
- Case Study on Anticancer Activity : In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
- Case Study on Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., acetonitrile, ethanol) impacts reaction efficiency .
- Purification often involves recrystallization or column chromatography.
Which spectroscopic methods are most effective for characterizing this compound?
Q. Basic Characterization Techniques
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, NH₂ vibrations at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms structure via proton environments (e.g., phenothiazine aromatic protons at δ 6.8–7.5 ppm, pyrimidine NH₂ at δ 5.5–6.0 ppm) .
- Elemental Analysis : Validates purity (>95% C, H, N, S content) .
How can reaction conditions be optimized to improve yields?
Q. Advanced Synthesis Optimization
What are the key structural features of this compound from X-ray crystallography?
Q. Basic Crystallographic Insights
- Intramolecular Hydrogen Bonding : Forms S(7) ring motifs between pyrimidine NH₂ and adjacent N/S atoms .
- Dihedral Angles : Pyrimidine and phenothiazine rings are non-planar (42–62° tilt), influencing π-π stacking .
- Packing Motifs : Layers stabilized via N–H⋯N/O/Cl bonds, creating 3D networks .
How can SHELX software refine the crystal structure of this compound?
Q. Advanced Crystallography
- SHELXL Workflow :
- Key Features : Twin refinement, high-resolution data handling, and hydrogen bond restraints .
What in vitro biological activities have been reported?
Q. Basic Biological Screening
How do structural modifications influence biological activity?
Q. Advanced SAR Analysis
| Modification | Activity Trend | Reference |
|---|---|---|
| Pyrimidine NH₂ → NO₂ | Reduced kinase inhibition | |
| Phenothiazine S→O | Enhanced CB1 binding affinity | |
| Addition of 3-NO₂ phenyl | Improved anti-anxiety activity |
Mechanistic Insight : Electron-withdrawing groups enhance π-stacking with target proteins .
What computational approaches study this compound’s interactions?
Q. Advanced Computational Methods
- Molecular Docking : Autodock Vina predicts binding modes to TLK1B kinase (docking scores: −8.7 to −10.2 kcal/mol) .
- Quantum Chemical Analysis : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and map electrostatic potentials .
How do HPLC/TLC contribute to purity assessment during synthesis?
Q. Basic Analytical Validation
- TLC : Hexane:ethyl acetate (3:1) monitors reaction progress (Rf ~0.5–0.7) .
- HPLC : C18 columns with UV detection (λ = 254 nm) confirm >98% purity .
How to resolve discrepancies in reported biological activities?
Q. Advanced Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
